Product packaging for Amidithion(Cat. No.:CAS No. 919-76-6)

Amidithion

Cat. No.: B1664865
CAS No.: 919-76-6
M. Wt: 273.3 g/mol
InChI Key: GDTZUQIYUMGJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amidithion (CAS 919-76-6) is a synthetic organophosphate compound with insecticidal and acaricidal properties . Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), which places it in the Insecticide Resistance Action Committee (IRAC) classification 1B . Historically used to control pests such as cutworms, spidermites, and thrips, particularly in turf applications, it is now largely considered obsolete for agricultural use . This compound is characterized by its high solubility in water and low volatility . It is designated as a PAN Bad Actor Chemical, indicating a high hazard profile, and is not approved under current EC regulations . Due to its status and action mechanism, this compound is now primarily of interest in research settings. Its applications include use as a reference standard in environmental monitoring, toxicological studies, and resistance mechanism research . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, personal, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16NO4PS2 B1664865 Amidithion CAS No. 919-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO4PS2/c1-10-5-4-8-7(9)6-15-13(14,11-2)12-3/h4-6H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTZUQIYUMGJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041595
Record name Amidithion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919-76-6
Record name Amidithion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidithion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000919766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidithion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMIDITHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3329OQJ0YC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Derivatization of Amidithion

Optimization of Synthetic Processes for Research-Scale Production

Green Chemistry Principles in Amidithion Synthesis

The application of Green Chemistry Principles to the synthesis of this compound is not detailed in available research. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemicalbook.comresearchgate.net Key principles include:

Prevention : Minimizing waste generation is preferable to treating or cleaning up waste after it has been created. chemicalbook.comresearchgate.netgoogleapis.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product, thereby reducing waste. chemicalbook.comresearchgate.netgoogleapis.com

Less Hazardous Chemical Syntheses : Designing methods to use and generate substances with little or no toxicity to human health and the environment. chemicalbook.comresearchgate.net

Safer Solvents and Auxiliaries : Minimizing or avoiding the use of auxiliary substances (e.g., solvents, separation agents) or ensuring they are innocuous when used. chemicalbook.comresearchgate.net

Design for Energy Efficiency : Recognizing and minimizing the environmental and economic impacts of energy requirements, ideally conducting syntheses at ambient temperature and pressure. chemicalbook.comresearchgate.netgoogleapis.com

Use of Renewable Feedstocks : Utilizing raw materials that are renewable rather than depleting. chemicalbook.comresearchgate.net

Reduce Derivatives : Minimizing unnecessary derivatization steps (e.g., blocking groups, protection/deprotection) to reduce reagent use and waste. chemicalbook.comresearchgate.netgoogleapis.com

Catalysis : Employing catalytic reagents, which are superior to stoichiometric reagents due to their selectivity and efficiency. chemicalbook.comresearchgate.net

Scalability and Efficiency of Synthetic Routes

Information regarding the specific scalability and efficiency of this compound's synthetic routes is not detailed in the provided search results. General considerations for scalable chemical synthesis involve:

Complex Reaction Pathways : Ensuring precise control over multiple reaction steps to maintain high yields and minimize side reactions and by-products when scaling up. physionet.org

Purification and Isolation : Developing efficient and cost-effective purification methods that ensure high purity and yield on an industrial scale, as traditional techniques like column chromatography may not be suitable. physionet.org

Economic Viability : Addressing the cost of reagents, catalysts, and specialized equipment to make large-scale production economically feasible. physionet.org

Process Optimization : Continuous processes, as opposed to batch processes, are often favored for industrial production due to their speed and efficiency. bbc.co.uk

Without specific studies on this compound's manufacturing process, it is not possible to provide detailed research findings or data tables related to its scalable production or the efficiency metrics of its synthetic routes.

Elucidation of Amidithion S Mechanism of Action at Molecular and Cellular Levels

Kinetic and Mechanistic Studies of Cholinesterase Inhibition by Amidithion

This compound, like other organophosphates, exerts its insecticidal effects through the irreversible inhibition of acetylcholinesterase (AChE), an enzyme vital for proper nerve function biosynth.comherts.ac.uk. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetate, thereby terminating nerve signal transmission at cholinergic synapses wikipedia.orgnih.govdrugbank.com. When AChE is inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of nicotinic and muscarinic receptors, resulting in disrupted neurotransmission, paralysis, and ultimately, the death of the pest biosynth.comnih.govaopwiki.org.

The inhibition process by organophosphates typically involves a two-step phosphorylation mechanism wikipedia.org. Initially, a rapid reversible phosphorylation of the serine residue within the esteratic site of the cholinesterase enzyme occurs wikipedia.orgampath.co.za. This is followed by a slower, irreversible step where a stable, covalently bound complex is formed between the organophosphate and the enzyme wikipedia.org. This phosphorylation effectively occupies the esteratic site, preventing the binding and hydrolysis of acetylcholine wikipedia.org.

Organophosphates, including this compound, interact with the active site of cholinesterase enzymes. The active center of cholinesterases features two important sites: the anionic site and the esteratic site wikipedia.org. The esteratic site, containing crucial amino acid residues such as glutamate, histidine, and serine, mediates the hydrolysis of acetylcholine wikipedia.org. Organophosphates like this compound modify the serine residue in this esteratic site, leading to enzyme inactivation wikipedia.org.

Structural analysis of similar organophosphorus insecticides, such as dimethoate (B1670662), provides insights into the potential interactions of this compound. The geometry around the phosphorus atom in dimethoate is described as a distorted tetrahedron, a configuration that is reported to be identical with that found in this compound unl.edu. This structural similarity suggests that this compound likely interacts with the enzyme's active site in a comparable manner, influencing the binding and subsequent inhibition of cholinesterase unl.edu.

This compound belongs to the broader class of organophosphate insecticides, all of which share the common mechanism of cholinesterase inhibition biosynth.comherts.ac.ukmdpi.com. The effectiveness of these inhibitors is influenced by factors such as gross topological features, relative charge densities on enzyme-binding sites, and the separation distances between the esteratic and anionic sites unl.edu. For instance, a comparison between dimethoate, this compound, and azinphos-methyl (B128773) highlights how the primary positive charge center separation distance can influence enzyme binding and, consequently, toxicity unl.edu.

This compound is often listed alongside other organophosphate insecticides, such as dimethoate, malathion (B1675926), parathion, and disulfoton, all of which act as acetylcholinesterase inhibitors mdpi.comgoogle.comwho.int. While the core mechanism of action—phosphorylation of the active site serine—is conserved across these compounds, variations in their chemical structures can lead to differences in their potency, selectivity, and kinetic parameters of inhibition nih.gov.

Role of Metabolic Activation in this compound's Bioactivity

Many organophosphate insecticides, including this compound, are pro-toxins that require metabolic activation within the target organism to exert their full inhibitory effect on cholinesterases inchem.orgneu.edu.tr. This metabolic transformation typically converts a less active parent compound into a more potent active metabolite.

The primary metabolic activation pathway for many organophosphates involves oxidative desulfuration, where a thiophosphoryl (P=S) group is converted to a phosphoryl (P=O) group, forming an "oxon" or "oxygen analogue" inchem.orgresearchgate.net. These oxygen analogues are significantly more potent cholinesterase inhibitors than their parent thionates inchem.org. This compound is known to have an oxygen analogue, which is considered an important metabolite with respect to its toxicity inchem.organoushkadavy.com. The formation of such oxygen analogues is crucial for the compound to become an effective anticholinesterase agent inchem.orgresearchgate.net.

The metabolic activation of organophosphates, including the formation of oxygen analogues, primarily occurs in the microsomal fraction of cells, with the liver and kidneys being major organs responsible for this transformation inchem.org. Key enzymes involved in this process are cytochrome P450 (P450) monooxygenases and flavin-containing monooxygenases (FMO) researchgate.net.

P450 enzymes facilitate oxidative desulfuration by transferring an oxygen atom to the sulfur bound to phosphorus (P=S to P=O) researchgate.net. This reaction requires NADPH as a cofactor inchem.orgresearchgate.net. FMOs also contribute to oxidative desulfuration, particularly for organophosphates containing thioether bonds researchgate.net. The conversion of the P=S bond to a P=O bond is critical because the phosphoryl oxygen is more electrophilic and thus more reactive towards the nucleophilic serine hydroxyl group in the cholinesterase active site wikipedia.orgresearchgate.net.

Investigation of Secondary Pharmacological Targets and Off-Target Effects

While this compound's primary mechanism of action is well-established as cholinesterase inhibition, the investigation of secondary pharmacological targets and off-target effects is an important aspect of understanding its full biological profile. Off-target effects refer to the unintended interactions of a compound with molecular targets other than its primary, intended target researchgate.netcancer.gov. These interactions can lead to unexpected biological outcomes, which may be beneficial or detrimental cancer.govepo.org.

In the context of organophosphates, while their potent anticholinesterase activity is the defining characteristic, the possibility of interactions with other enzyme systems or receptors exists. For instance, some organophosphates have been studied for their potential to inhibit other enzymes like amidases or aminopeptidases, although specific data for this compound in this regard are not widely detailed nih.gov. The broader field of drug discovery employs pharmacological profiling to identify such off-target activities early in development researchgate.net. While this compound has been mentioned in the context of "off-target inhibition" in patent literature, specific detailed research findings on its secondary pharmacological targets are limited in the available scientific literature epo.org.

Compound Information

Neurotransmitter System Perturbations Beyond Cholinesterase

This compound's well-established primary mechanism of action involves the inhibition of acetylcholinesterase, leading to cholinergic overstimulation. biosynth.com While organophosphate compounds, as a class, can potentially induce broader neurotoxic effects, specific detailed research findings explicitly documenting this compound's direct perturbations of other distinct neurotransmitter systems (such as dopaminergic, serotonergic, noradrenergic, or GABAergic systems) beyond the direct or indirect consequences of AChE inhibition are not extensively detailed in readily available scientific literature. The predominant focus of documented research on this compound's neurochemical impact remains its interaction with the cholinergic system.

Cellular Signaling Pathway Modulation

Biotransformation and Metabolic Fate of Amidithion in Biological Systems

In Vivo Metabolism and Excretion in Model Organisms

Specific, detailed research findings on the in vivo metabolism and excretion of Amidithion in model organisms are not extensively documented in the public domain. However, as an organophosphate, its metabolism is expected to follow general pathways observed for this class of compounds.

While specific metabolic pathways and metabolite profiling for this compound in mammalian systems are not detailed in available literature, organophosphate insecticides are generally metabolized through several key enzymatic reactions. These typically include:

Oxidation: Often catalyzed by cytochrome P450 monooxygenases (CYP450s), leading to the formation of an oxygen analogue (oxon) by replacing the P=S bond with a P=O bond. This oxon form is usually more potent in inhibiting acetylcholinesterase. nih.govinchem.org

Hydrolysis: Cleavage of ester or amide bonds by esterases or amidases, leading to less toxic or non-toxic acidic metabolites. who.intgoogle.com

Dealkylation: Removal of alkyl groups (e.g., O-demethylation) from the phosphate (B84403) moiety. nih.govinchem.org

Conjugation: Formation of water-soluble conjugates (e.g., with glutathione (B108866), glucuronic acid, or sulfate) to facilitate excretion. nih.gov

The liver and kidneys are the primary organs responsible for the metabolism and excretion of organophosphates in mammals. inchem.org Metabolite profiling techniques are generally employed to identify and quantify these transformation products in biological samples. nih.gov Due to the lack of specific data, a detailed table of this compound's mammalian metabolites cannot be provided.

The metabolism of pesticides in insects and acarids is crucial for understanding resistance mechanisms. While specific studies on this compound's metabolism in these organisms are not detailed, insects and acarids employ a range of detoxification mechanisms against organophosphates. These mechanisms primarily involve:

Cytochrome P450 Monooxygenases (CYP450s): These enzymes catalyze oxidative reactions, including hydroxylation, N-dealkylation, O-dealkylation, and desulfuration (conversion of P=S to P=O), which can either activate or detoxify the insecticide. mdpi.comnih.govanoushkadavy.com

Carboxylesterases (CarEs): These enzymes hydrolyze ester bonds, leading to the detoxification of many organophosphates. mdpi.comanoushkadavy.com

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to electrophilic centers on the pesticide molecule, increasing its water solubility and facilitating excretion. mdpi.comnih.govanoushkadavy.com

These enzymatic systems collectively functionalize toxins and conjugate them with polar substituents to decrease toxicity and enhance excretion. nih.gov

Microbial Metabolism and Biodegradation Pathways of this compound

Microbial metabolism plays a significant role in the environmental degradation of many pesticides, including organophosphates. ijcmas.comfrontiersin.org However, specific pathways and microorganisms responsible for this compound's biodegradation are not well-characterized.

There is no specific information in the reviewed literature detailing the isolation and characterization of microorganisms uniquely capable of degrading this compound. Studies have broadly investigated the effect of this compound on soil microbial processes, such as nitrification and ammonification. For instance, research indicated that this compound, at lower concentrations (25 and 125 ppm), slightly stimulated these processes, while higher concentrations (1250 ppm) led to a decrease. ijcmas.com This suggests some interaction with microbial communities, but specific degrading strains or their characterization remain unidentified. General microbial degradation of organophosphates often involves bacteria from genera such as Pseudomonas, Bacillus, and Rhodococcus, which possess diverse metabolic capabilities for xenobiotic breakdown. frontiersin.orgnih.gov

This compound contains an amide functional group (R-CO-NH-R'). Amidases (EC 3.5.1.4) are a large group of enzymes that catalyze the hydrolysis of amide bonds (C-N bonds, excluding peptide bonds), producing carboxylic acids and ammonia (B1221849). nih.govnih.gov These enzymes are widespread in prokaryotes and eukaryotes and are known to be important in the metabolism of various xenobiotics, including pesticides. nih.gov Given its chemical structure, this compound could potentially undergo hydrolysis mediated by amidases or other hydrolases (e.g., esterases, phosphotriesterases) as a primary degradation step, leading to the cleavage of the amide bond or the phosphorodithioate (B1214789) ester bonds. Other key enzymes involved in organophosphate degradation generally include oxidoreductases (like CYP450s) and transferases (like GSTs), which contribute to the initial transformation and subsequent conjugation for excretion. However, specific enzymatic studies on this compound's degradation are not available.

Metabolic Pathways Leading to Mineralization or Transformation Products

Organophosphate insecticides, including this compound, typically undergo metabolic degradation through hydrolysis and oxidation reactions inchem.orglibretexts.org. These reactions are crucial for the detoxification and elimination of the compounds from biological systems.

Hydrolysis: This is a common initial step in the breakdown of organophosphates. Amide hydrolysis, for instance, produces a carboxylic acid and ammonia or an amine libretexts.org. Given this compound's structure as an O,O-dimethyl phosphorodithioate with a carbamoylmethyl group, hydrolysis of the amide linkage (S-{2-[(2-methoxyethyl)amino]-2-oxoethyl}) would be a primary pathway libretexts.org. This process would cleave the molecule into smaller, more polar fragments.

Oxidation: Phase I oxidative reactions are often catalyzed by enzymes such as cytochrome P450 systems, primarily located in the endoplasmic reticulum of liver cells preprints.orgrivm.nl. For many organophosphates, oxidation can lead to the formation of an oxon analog, which is often more potent in inhibiting acetylcholinesterase, the primary mode of action for this class of pesticides inchem.orgwho.int. Subsequent oxidative steps can further modify the molecule, leading to ring hydroxylation, N-dealkylation, or O-dealkylation, increasing polarity and facilitating conjugation.

Due to the limited publicly available research specifically on this compound's metabolic pathways, detailed data tables on its mineralization or transformation products in biological systems are not available. However, based on the general understanding of organophosphate metabolism, it is hypothesized that this compound would undergo hydrolytic cleavage of its ester and amide bonds, and oxidative modifications, leading to more polar and excretable metabolites. The ultimate mineralization would involve the breakdown into inorganic compounds such as carbon dioxide, water, and phosphate, sulfate, and ammonium (B1175870) ions.

Plant Metabolism and Phytotransformation of this compound

Phytotransformation, also known as phytodegradation, involves the uptake of organic contaminants by plants and their subsequent breakdown through internal metabolic processes or by enzymes secreted from plant roots inchem.orgresearchgate.netplos.org. This process can lead to the inactivation, degradation, or immobilization of pollutants researchgate.net. Plants can metabolically transform xenobiotics into inactive forms, often with the assistance of rhizosphere bacteria inchem.org. The organic compounds may be degraded into simpler compounds that are then integrated into plant tissue or completely converted to carbon dioxide and water plos.org. The efficiency of chemical uptake by plants depends on factors such as chemical speciation, physicochemical properties (e.g., solubility, lipophilicity), plant characteristics, and transpiration rate plos.orgbioline.org.br.

Environmental Fate, Transport, and Ecotoxicological Assessment of Amidithion

Degradation and Dissipation Processes in Environmental Compartments

Hydrolytic Stability and Photolytic Transformation in Aqueous Environments

The stability of Amidithion in water, governed by hydrolysis and photolysis, is another area with limited specific data. While organophosphates as a class can undergo hydrolysis, the rate is heavily influenced by pH and temperature. lyellcollection.org For many organophosphate insecticides, hydrolysis is a key degradation pathway in aqueous environments. nih.gov Similarly, photolytic transformation, or breakdown by sunlight, can be a significant dissipation route for some pesticides in surface waters. However, without experimental data such as hydrolysis half-lives at different pH values or photolysis quantum yields for this compound, its persistence and transformation in aquatic environments remain largely uncharacterized.

Volatilization Rates and Atmospheric Dispersion Modeling

Environmental Transport and Distribution Dynamics

The movement and distribution of this compound within and between environmental compartments like soil and water are key to assessing its potential for off-site contamination.

Soil Adsorption-Desorption Characteristics and Mobility Studies

The mobility of a pesticide in soil is largely determined by its adsorption-desorption characteristics, often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). There is no readily available experimental data for the Koc value of this compound. This parameter is essential for predicting whether a pesticide will be mobile in the soil and potentially leach into groundwater or remain bound to soil particles. Without this data, a quantitative assessment of this compound's mobility in soil cannot be made.

Leaching Potential and Groundwater Contamination Research

Given the absence of data on both its degradation in soil and its soil adsorption characteristics, the leaching potential of this compound is unknown. Assessing the risk of groundwater contamination requires an understanding of both the persistence of the compound in the soil and its mobility. As an organothiophosphate insecticide, its potential for leaching would be compared to other compounds in its class, but specific research or monitoring data for this compound in groundwater is not available in the reviewed literature.

Runoff and Surface Water Contamination Pathways

Detailed research specifically documenting the runoff and surface water contamination pathways of this compound is scarce in publicly available scientific literature. However, some of its physical and chemical properties can be used to infer its potential behavior in the environment.

This compound is characterized as being highly soluble in water. herts.ac.uk This property suggests a significant potential for mobility in the environment. Following application, rainfall or irrigation could lead to the dissolution of this compound, facilitating its transport from the initial application site into nearby surface water bodies through runoff. The extent of this transport would be influenced by various factors, including the intensity and frequency of precipitation, soil type, topography of the land, and the presence of vegetative buffers.

Due to its high water solubility, it is plausible that once this compound enters aquatic systems, it would primarily be found in the dissolved phase rather than being strongly adsorbed to sediment. However, without specific studies on its soil adsorption coefficient (Koc) and field dissipation, a precise assessment of its partitioning between water and sediment remains speculative. The lack of available data prevents a quantitative analysis of its concentration and persistence in surface waters.

Ecotoxicological Effects on Non-Target Organisms and Ecosystems

Impact on Soil Microbiota and Biogeochemical Cycling (e.g., Nitrification, Ammonification)

There is no specific information available in the reviewed scientific literature concerning the impact of this compound on soil microbiota or its effects on biogeochemical cycling processes such as nitrification and ammonification. Organophosphate insecticides as a class can have varied effects on soil microbial populations and their functions, but extrapolating these general effects directly to this compound without specific data would be inappropriate.

Acute and Chronic Toxicity to Aquatic Invertebrates and Vertebrates

Specific data from acute and chronic toxicity studies on aquatic invertebrates and vertebrates for this compound could not be located in the public scientific domain. While it is generally expected that as an organophosphate insecticide, this compound would exhibit some level of toxicity to aquatic life, particularly invertebrates, through the inhibition of acetylcholinesterase, quantitative measures such as LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) values are not available.

Toxicity Data for this compound in Aquatic Organisms

Species Test Type Endpoint Value Reference
Data Not Available - - - -

Effects on Terrestrial Non-Target Species (e.g., Arthropods, Birds)

There is a lack of specific research findings on the effects of this compound on terrestrial non-target species, including beneficial arthropods and birds. As an insecticide, it is plausible that this compound could have adverse effects on non-target insects and other arthropods. For birds, exposure could occur through the ingestion of contaminated food sources or direct contact. However, without dedicated studies, any assessment of its specific toxicity to these species remains speculative.

Research on Mixture Toxicity and Synergistic Effects in Environmental Contexts

No research studies specifically investigating the mixture toxicity or synergistic effects of this compound in combination with other environmental contaminants were found in the reviewed literature. The study of chemical mixtures is a complex field, and such assessments are typically focused on currently used pesticides. Given this compound's obsolete status, it has not been a subject of such contemporary research.

Advanced Analytical Methodologies for Amidithion and Its Metabolites

Chromatographic Techniques for Trace Analysis in Complex Matrices

Chromatographic techniques are fundamental for separating Amidithion and its structurally similar metabolites from interfering compounds within complex sample matrices, enabling their subsequent detection and quantification.

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds. For organophosphate pesticides like this compound, selective detectors enhance the analytical specificity and sensitivity.

Flame Photometric Detector (FPD): The FPD is highly selective for phosphorus (P) and sulfur (S) containing compounds, making it particularly suitable for the analysis of organophosphate pesticides. In an FPD, analytes are combusted in a hydrogen-air flame, and the characteristic light emission from excited phosphorus and sulfur species is measured. This detector has been employed in methods for organophosphorus compounds, including pesticides, with reported detection limits for this compound as low as 0.01 mg/kg scribd.comepa.goviaea.org.

Electron Capture Detector (ECD): The ECD is known for its high sensitivity towards electronegative compounds, such as halogenated hydrocarbons, and certain nitrogen and oxygen compounds scioninstruments.commeasurlabs.com. While this compound contains nitrogen and oxygen, its direct suitability for ECD would depend on its electron-capturing properties. ECD is widely used in pesticide residue analysis, particularly for organochlorinated compounds measurlabs.comnih.gov. However, for organophosphates, the FPD or nitrogen-phosphorus detector (NPD) often offers more specific detection due to the presence of phosphorus.

Liquid Chromatography (LC) is indispensable for the analysis of non-volatile or thermally labile compounds, which may include this compound and its more polar metabolites. Coupling LC with High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, enabling precise identification and quantification.

HRMS, such as Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS), offers significant advantages for rapid screening and accurate confirmation of a wide range of pesticide residues, including this compound, in complex matrices like red cabbages chrom-china.com. This technique allows for the simultaneous detection of numerous compounds, with reported screening detection limits (SDL) as low as 5 µg/kg and limits of quantification (LOQ) no more than 10 µg/kg for a large panel of pesticides chrom-china.com.

Hyphenated techniques combine the separation power of chromatography with the specificity and sensitivity of tandem mass spectrometry (MS/MS), providing robust methods for comprehensive profiling and trace analysis.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS offers enhanced selectivity and sensitivity compared to single-stage GC-MS, significantly reducing matrix interferences and improving the reliability of results in complex samples measurlabs.com. This technique is widely applied for the analysis of pesticide residues and other volatile and semi-volatile organic contaminants in environmental and food samples measurlabs.comtdx.catpeerj.comthermofisher.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for both qualitative and quantitative analysis, particularly for low-abundance compounds and complex biological samples creative-proteomics.comeag.com. It utilizes multiple reaction monitoring (MRM) to achieve high sensitivity and selectivity by monitoring specific precursor-product ion pairs creative-proteomics.com. LC-MS/MS methods are routinely used for pesticide residue analysis, including this compound, with reported limits of quantification as low as 0.003 mg/kg chrom-china.comnongnghiepthuanthien.vnalsglobal.se.

Table 1: Representative Quantification Limits for this compound Analysis

Analytical TechniqueMatrix ExampleLimit of Quantification (LOQ) / Detection Limit (DL)Reference
GC-FPDGeneral0.01 mg/kg scribd.com
LC-MS/MSGeneral0.003 mg/kg nongnghiepthuanthien.vn
LC-QTOF/MSRed CabbagesLOQ: ≤ 0.01 mg/kg; SDL: ≤ 0.005 mg/kg chrom-china.com

Development of Sample Preparation Strategies for Environmental and Biological Samples

Effective sample preparation is a critical step in analytical chemistry, particularly for trace analysis of contaminants like this compound in complex environmental and biological matrices. It aims to extract and concentrate the analytes of interest while removing interfering matrix components, thereby ensuring accurate and reliable results organomation.compjoes.comchromatographyonline.com.

Various techniques are employed to extract and clean up this compound and its metabolites from diverse samples.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and highly beneficial analytical approach for simplifying the analysis of multiple pesticide residues in fruits, vegetables, cereals, and processed products quechers.eupalsystem.com. The procedure typically involves extraction with acetonitrile (B52724) in the presence of salts for phase separation and pH adjustment, followed by dispersive solid-phase extraction (d-SPE) for cleanup nih.govquechers.eupalsystem.com. QuEChERS provides high recoveries for a broad scope of pesticides and is amenable to direct connection with both LC and GC techniques quechers.eu.

Solid Phase Extraction (SPE): SPE is a versatile cleanup technique that uses various sorbents (e.g., silica (B1680970) gel, C18, graphitized carbon black, primary secondary amine (PSA)) to selectively retain analytes or remove matrix interferences iaea.orgpalsystem.comuplb.edu.phepa.gov. It is effective for purifying extracts and minimizing matrix effects before chromatographic analysis uplb.edu.ph.

Liquid-Liquid Extraction (LLE): LLE is a traditional method used to extract analytes from aqueous samples by partitioning them into an immiscible organic solvent researchgate.net. While effective, it can be solvent-intensive.

Other Cleanup Techniques: Adsorption chromatography (using alumina, Florisil, or silica gel) and gel permeation chromatography (GPC) are also utilized to separate analytes from high molecular weight interfering substances epa.gov.

Derivatization involves chemically modifying a compound to alter its physical or chemical properties, making it more amenable to chromatographic analysis or enhancing its detectability researchgate.netgnomio.commdpi.com.

For compounds like this compound or its potential polar metabolites (e.g., those formed via hydrolysis, possibly yielding carboxylic acids or amines), derivatization can be crucial. It can:

Increase Volatility: Many polar compounds, due to strong intermolecular attractions (e.g., hydrogen bonding from hydroxyl, amino, or carboxyl groups), have low volatility, making them unsuitable for GC analysis. Derivatization masks these polar groups, significantly increasing volatility gnomio.comjfda-online.comshimadzu.com.

Improve Chromatographic Behavior: Derivatization can reduce adsorption on active sites within the GC column, leading to better peak shape and resolution gnomio.comjfda-online.com.

Enhance Detectability: Introducing specific functional groups, such as halogenated acyl groups, can increase the sensitivity of detection by selective detectors like the Electron Capture Detector (ECD) gnomio.comjfda-online.com. For GC-MS, derivatization can also generate fragmentation patterns that are more informative for structural elucidation gnomio.comjfda-online.com. Common derivatization reactions include silylation, acylation, and alkylation jfda-online.com. For instance, methylation and trimethylsilylation are used to derivatize carboxyl and hydroxyl groups, respectively, to enable GC-MS analysis of compounds with similar structures to this compound's potential metabolites shimadzu.com.

Quality Assurance and Method Validation in this compound Quantification

Quality assurance and method validation are critical components in analytical chemistry, ensuring that the performance characteristics of an analytical method meet the requirements for its intended application and purpose pic.intgoogle.com. For this compound quantification, a rigorous validation process is essential to guarantee the reliability, consistency, and accuracy of the analytical results, which is an integral part of good analytical practice and regulatory compliance google.comherts.ac.uk. Analytical method validation is required before initial use, when a method is transferred to another laboratory, or when conditions or parameters change google.com.

Evaluation of Accuracy, Precision, Selectivity, and Robustness

The validation of analytical methods for this compound quantification involves the thorough evaluation of several key performance characteristics: accuracy, precision, selectivity (specificity), and robustness google.comwikipedia.orggoogleapis.com. These parameters collectively demonstrate that the analytical procedure is suitable for its planned use and supports the identity, quality, purity, and potency of the analyte google.com.

Accuracy: Accuracy expresses the closeness of agreement between the value obtained by the method and a value accepted as a conventional true value or an accepted reference value googleapis.com. For this compound, accuracy would be assessed by analyzing samples with known concentrations of the compound, typically by spiking a blank matrix with a known amount of this compound and calculating the recovery googleapis.com.

Precision: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions googleapis.com. It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time, involving analysis of replicates by the same analyst using the same equipment and method wikipedia.org.

Intermediate Precision: Precision within laboratories, considering variations such as different days, different analysts, or different equipment wikipedia.org.

Reproducibility: Precision between laboratories, often applied to method standardization for pharmacopoeial additions wikipedia.org.

Selectivity (Specificity): Selectivity, or specificity, is the ability of an analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components googleapis.com. For this compound, this would involve demonstrating that the method can differentiate this compound from other co-existing substances, ensuring that the signal measured is solely attributable to this compound googleapis.comnih.gov.

Robustness: Robustness measures the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage googleapis.com. This involves intentionally varying parameters like pH, mobile phase composition, or column type to assess their impact on method performance googleapis.com. Robustness studies are typically conducted during method development to identify and address potential issues early googleapis.com.

A conceptual representation of typical analytical method validation parameters is shown in the table below:

Validation ParameterDefinition in this compound Analysis ContextTypical Evaluation Metric
AccuracyCloseness of measured this compound concentration to the true value.% Recovery (e.g., 98-102%)
PrecisionConsistency of this compound measurements under specified conditions.Relative Standard Deviation (RSD) (e.g., <2%)
SelectivityAbility to measure this compound without interference from matrix components or related substances.Resolution between this compound and potential interferences (e.g., >1.5)
RobustnessInsensitivity of the method to minor changes in operational parameters.Acceptable variation in results despite deliberate parameter changes (e.g., <5% change)

Development of Certified Reference Materials for this compound Analysis

The development of Certified Reference Materials (CRMs) is fundamental for ensuring the accuracy and traceability of analytical measurements in this compound quantification Current time information in Cleveland, OH, US.. CRMs are reference materials accompanied by a certificate, where one or more of their property values are certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence Current time information in Cleveland, OH, US..

Specialized companies, such as LGC Standards and HPC Standards GmbH, are known for manufacturing high-purity reference materials for this compound pjoes.comuni.lu. These materials are rigorously tested to meet international quality requirements, often produced in accordance with ISO 17034 accreditation, which specifies the general requirements for the competence of reference material producers pjoes.comuni.lu. The analytical measurements performed during the characterization of these reference materials are typically conducted under ISO/IEC 17025 accreditation, ensuring the scientific integrity of the data provided in their Certificates of Analysis pjoes.com.

CRMs for this compound are essential for various quality control purposes, including:

Calibration of analytical instruments Current time information in Cleveland, OH, US..

Validation of new or existing analytical methods Current time information in Cleveland, OH, US..

Assessment of method and instrument performance Current time information in Cleveland, OH, US..

Establishing traceability of measurement results Current time information in Cleveland, OH, US..

Determining the uncertainty of these results Current time information in Cleveland, OH, US..

The availability of high-purity this compound reference materials is crucial for laboratories conducting food and environmental analysis, enabling them to ensure compliance with regulatory limits and enhance the accuracy and reliability of their analyses uni.lu.

Innovative Sensor Technologies for Real-time Detection

Innovative sensor technologies are emerging as powerful tools for the real-time detection of chemical compounds, offering advantages such as high sensitivity, low power consumption, and rapid response times academicjournals.org. While specific real-time sensor technologies solely dedicated to this compound detection are not widely detailed in current public research, the principles and advancements in this field suggest significant potential for future applications.

Modern sensor systems often employ arrays of cross-sensitive gas sensors that convert information from mixed gases into electrical signals, which are then processed to classify and identify different gases or determine component proportions nist.gov. Two-dimensional (2D) materials, such as transition metal dichalcogenides (TMDs) like MoS2, are highly promising for gas sensing due to their unique physical and chemical properties and high surface-to-volume ratio. These materials can detect target gases through mechanisms like charge-transfer-induced photoluminescence variation, demonstrating detectivity levels in parts per million (ppm) with fast response times for certain toxic gases.

Another innovative approach involves planar microwave resonator sensors, which are mechanically robust, sensitive, and easy to fabricate academicjournals.org. These sensors can provide a comprehensive picture of environmental conditions, detecting phase transitions and measuring concentrations in real-time academicjournals.org. Although demonstrated for ice detection, the underlying principles of microwave interaction with different chemical phases could be adapted for the real-time monitoring of specific chemical compounds like this compound in various matrices.

The integration of such sensor systems with advanced data processing techniques, including machine learning and neural networks, can enhance their accuracy and discriminatory power nist.gov. This allows for the detection of anomalies and the identification of substances even at low concentrations or in complex mixtures nist.gov. The development of small, handheld, and low-power chemiresistive sensors for selective detection of specific molecules in real-time further illustrates the direction of this technology.

For this compound, the application of such innovative sensor technologies could revolutionize its monitoring, particularly in environmental contexts or industrial settings where rapid, on-site detection is beneficial. Future research may focus on developing this compound-specific recognition elements or optimizing existing sensor platforms to achieve selective and sensitive real-time detection of this organophosphate and its potential degradation products.

Computational Chemistry and Predictive Modeling for Amidithion Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or toxicity. nih.govecetoc.org By using molecular descriptors, QSAR models can predict the properties of new or untested chemicals. ecetoc.org

Cholinesterase inhibition is a primary mechanism of toxicity for organophosphate pesticides, including Amidithion. herts.ac.uk QSAR models are frequently developed to predict the inhibitory potency of compounds against cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). vlifesciences.comnih.govpeerj.com These models utilize various molecular descriptors (e.g., electronic, structural, physicochemical, and topological parameters) to characterize the structural variations among different organophosphates and correlate them with their inhibitory activity. nih.govmdpi.com For example, QSAR studies on cholinesterase inhibitors have shown that factors like electronegative substitution can lower inhibitory activity, while the presence of hydroxyl groups or certain ring structures can improve it. vlifesciences.com A 3D-QSAR model for AChE inhibitors, including insecticides, achieved high correlation values (R² = 0.93) and low mean absolute errors, indicating its predictive power across a range of structures. This model highlighted the importance of interactions with key amino acid residues in the active site gorge for high inhibition potency. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to investigate the interactions between a ligand (like this compound) and a target protein (like cholinesterase enzymes) at an atomic level. researchgate.nete-nps.or.kr

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. e-nps.or.krnih.gov For organophosphates, this involves predicting how this compound would bind to the active site gorge of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov Docking studies aim to elucidate the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) and the key binding pockets. rjpbcs.comphyschemres.orgmdpi.com For instance, studies on other cholinesterase inhibitors have shown interactions with residues like Trp84, Phe330 at the catalytic anionic site, Trp279 at the peripheral anionic site, and Gly118, Gly119, and Ala201 at the oxyanion hole. nih.gov

While molecular docking provides a static snapshot of the binding, molecular dynamics (MD) simulations offer a more comprehensive view by simulating the time-dependent behavior of the ligand-protein complex. nih.govresearchgate.netmdpi.com MD simulations can reveal the dynamic interactions, conformational changes in the enzyme upon ligand binding, and the stability of the complex over time. nih.govrjpbcs.commdpi.com This allows researchers to understand how the flexibility of the enzyme's active site gorge accommodates the ligand and how the ligand's position and interactions evolve. nih.govrjpbcs.commdpi.com For example, MD simulations can show changes in distances between interacting atoms, indicating the probability of bond formation or other significant interactions. rjpbcs.com

In Silico Prediction of Environmental Fate and Transformation Products

In silico methods are increasingly used to predict the environmental fate of chemicals, including their degradation pathways and the formation of transformation products. rsc.orgnih.govnih.govepa.govchemrxiv.org This is crucial for assessing the long-term environmental impact of compounds like this compound, for which little is known about its fate or persistence in ecosystems based on general information. herts.ac.uk

Computational tools such as the Chemical Transformation Simulator (CTS) and systems like EAWAG-BBD can generate potential transformation pathways based on user-specified reaction conditions and libraries of known reactions (e.g., hydrolysis, photolysis, biodegradation). mdpi.comepa.govchemrxiv.orgnih.gov These tools integrate cheminformatics applications and computational chemistry to predict physicochemical properties of both the parent chemical and its predicted transformation products. epa.govnih.gov Predicting transformation products involves understanding the reactivity of different moieties in the parent compound and applying reaction rules for oxidative or other transformations of functional groups. nih.gov While predicting transformation products, especially for radical-type reactions, can be challenging due to lower selectivity and a higher number of reactive sites, coupling experimental and theoretical studies significantly advances the understanding of reaction kinetics and mechanisms. nih.gov The toxicity of these transformation products can also be predicted in silico, which is vital since they may sometimes exhibit greater toxicity risks than the parent compounds. mdpi.com

Modeling Degradation Pathways and Metabolite Formation

The degradation of chemical compounds in the environment is a complex process influenced by various factors, including hydrolysis, photolysis, and biological activity. Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a valuable tool for elucidating the mechanisms and speculating the degradation pathways of organic micropollutants. This approach can help predict the formation of degradation products, which is essential for understanding their environmental impact. nih.govrsc.org

This compound, an organophosphate, is known to undergo hydrolysis, particularly in alkaline conditions, a common degradation pathway for this class of pesticides. epa.gov For organophosphorus pesticides (OPs), including this compound, predictive systems like the EAWAG-BBD pathway prediction system have been utilized. This system identifies functional groups within molecules and predicts potential transformation products based on established biotransformation rules. researchgate.netmdpi.com In a study involving 79 OPs, the EAWAG-BBD system predicted 332 potential environmental transformation products, and ADMETlab 3.0 software was subsequently used to calculate toxicity data for these products. mdpi.com While specific degradation pathways and metabolite structures for this compound derived solely from computational modeling are not extensively detailed in public domain search results, the general applicability of these tools to OPs suggests their potential for this compound research.

Predicting Environmental Persistence and Bioaccumulation Potential

For this compound, an experimental photochemical oxidative degradation half-life (DT₅₀) of 82 hours (corrected for continuous irradiation) has been reported. herts.ac.ukregulations.gov This indicates its susceptibility to degradation under light exposure.

Bioaccumulation potential, often quantified by the Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF), describes the tendency of a chemical to accumulate in living organisms from water or through the food web. QSAR models are widely used to predict BCF and BAF values, often relying on physicochemical properties such as the octanol-water partition coefficient (Kow) and metabolic biotransformation rates as key input parameters. nih.govarnotresearch.comresearchgate.netbooks-library.net A baseline modeling concept for BCF incorporates a maximum bioconcentration potential, which is then refined by mitigating factors like metabolism, molecular size, and ionization. nih.govresearchgate.net While this compound is an organophosphate, and BCF prediction is a standard practice for such compounds using tools like ADMETlab 3.0 researchgate.netmdpi.com, specific computationally predicted BCF values for this compound were not explicitly detailed in the provided search results.

Machine Learning Approaches in this compound Risk Assessment

Machine learning (ML) has emerged as a powerful tool in chemical risk assessment, offering enhanced capabilities for processing large datasets, identifying complex patterns, and predicting potential risks more efficiently than traditional methods. mdpi.comf1000research.comresearchgate.netiif.com ML algorithms can handle numerous variables and predict various risk factors in real-time, contributing to more accurate assessments. mdpi.com

In the context of pesticides, including organophosphates like this compound, machine learning models have been developed for classification and risk management. For instance, Random Forest (RF) models have demonstrated excellent predictive performance in classifying OPs for regulatory purposes, such as determining whether they should be prohibited, restricted, or unrestricted. researchgate.net In one such study, this compound was classified as an "unrestricted" organophosphorus pesticide based on an RF-based multi-class machine learning model, indicating its inclusion in such predictive risk assessments. researchgate.netmdpi.com These models can also assess the robustness of predictions against various data perturbations and environmental shifts. arxiv.org The application of QSAR models, which can be integrated with ML, is also vital for predicting missing toxicological endpoints, thereby aiding in the prioritization of chemicals for further hazard evaluation. nih.gov

Toxicological Research and Health Risk Assessment of Amidithion

Mammalian Toxicological Research

Toxicological research in mammals is crucial for understanding the potential health risks of chemical exposure to humans. This typically involves a battery of tests to determine the effects of acute and long-term exposure, as well as specific impacts on various organ systems. For Amidithion, while it is expected to be moderately to highly toxic to humans based on its chemical structure as an organophosphate, specific comprehensive studies are not widely available in the public domain. herts.ac.uk

Acute and Sub-chronic Toxicity Studies in Terrestrial Species

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. nih.gov A common metric from these studies is the LD50 (Lethal Dose, 50%), which is the dose required to be lethal to 50% of a tested population. enamine.netscience.govscience.gov For this compound, specific LD50 values from standardized acute toxicity studies in terrestrial mammalian species are not readily found in recent, publicly accessible literature. The general expectation for organophosphates is a moderate to high level of acute toxicity. herts.ac.uk

Sub-chronic toxicity studies involve repeated exposure to a substance over a longer period, typically up to 90 days in rodents, to identify target organ toxicity and establish a No-Observable-Adverse-Effect-Level (NOAEL). amazonaws.comscience.govmdpi.com These studies examine a range of endpoints, including changes in body weight, food consumption, clinical signs of toxicity, and histopathological changes in organs. science.govresearcherslinks.com There is a lack of specific, detailed sub-chronic toxicity data for this compound in the available scientific literature.

Table 1: Principles of Acute and Sub-chronic Toxicity Testing

Study Type Objective Key Parameters Measured Typical Duration
Acute Toxicity To determine the effects of a single high dose and the median lethal dose (LD50). nih.gov Mortality, clinical signs of toxicity, gross necropsy findings. enamine.net Up to 14 days post-dose. amazonaws.com

| Sub-chronic Toxicity | To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) from repeated exposure. mdpi.com | Body weight, food/water consumption, hematology, clinical chemistry, organ weights, histopathology. science.gov | Typically 28 or 90 days. amazonaws.com |

Neurotoxicology: Detailed Analysis of Cholinergic and Non-cholinergic Effects

As an organophosphate, the primary mechanism of this compound's neurotoxicity is expected to be through cholinergic pathways. herts.ac.uk

Cholinergic Effects: Organophosphates act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses and neuromuscular junctions, resulting in overstimulation of cholinergic receptors. nih.gov This can lead to a range of symptoms, collectively known as a cholinergic crisis, which includes signs like salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and respiratory failure. nih.govnih.gov

Non-cholinergic Effects: In addition to their primary cholinergic mechanism, some organophosphates have been shown to exert neurotoxic effects through non-cholinergic pathways. nih.gov These can include oxidative stress, inflammation, and direct effects on other cellular processes. mdpi.com For some P=S type organophosphates, a significant drop in blood pressure (hypotension) unrelated to cholinergic mechanisms has been identified as a contributor to their lethal effects. nih.gov Specific research into the non-cholinergic neurotoxic effects of this compound is not available.

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assays are conducted to assess the potential of a chemical to damage genetic material (DNA and chromosomes), which can lead to mutations and potentially cancer. clinmedjournals.org A standard battery of tests is often employed. inotiv.comnih.gov

The Ames test , a bacterial reverse mutation assay, is a widely used initial screening for mutagenic potential. nelsonlabs.comresearchgate.netresearchgate.net It uses strains of Salmonella typhimurium with mutations that render them unable to synthesize a specific amino acid; a positive result is indicated if the test chemical causes a reversion to the non-mutated state. clinmedjournals.org

In vitro mammalian cell assays, such as the micronucleus test or the chromosomal aberration assay , are used to detect damage to chromosomes. nelsonlabs.comresearchgate.netpharmaron.com The in vivo micronucleus assay in rodents further evaluates this potential in a whole animal system. nelsonlabs.com

There are no specific results from a standard genotoxicity battery for this compound available in the public scientific literature.

Table 2: Standard Genotoxicity and Mutagenicity Assays

Assay System Endpoint Detected
Ames Test Bacterial (e.g., Salmonella typhimurium) Gene mutations. nih.govenvironmentaljournal.org
In Vitro Micronucleus Test Mammalian cells in culture Chromosomal damage (clastogenicity and aneugenicity). clinmedjournals.orginotiv.com
In Vivo Micronucleus Test Rodent bone marrow cells Chromosomal damage in a whole animal system. nelsonlabs.com

| Chromosomal Aberration Assay | Mammalian cells in culture | Structural and numerical chromosome abnormalities. nelsonlabs.com |

Immunotoxicological and Endocrine Disrupting Potential

Immunotoxicity: Chemical agents can adversely affect the immune system, leading to immunosuppression or an exaggerated immune response. nih.govnih.gov Organophosphate pesticides have been shown to modulate immune responses. cabidigitallibrary.orgmdpi.com Documented effects for some organophosphates include alterations in the function of immune cells like neutrophils and macrophages, changes in antibody production, and reduced T-cell proliferation. cabidigitallibrary.orgkoreascience.kr The mechanisms can be direct, through inhibition of serine hydrolases in immune cells, or indirect, mediated by the nervous system. nih.govcabidigitallibrary.org Specific studies on the immunotoxic potential of this compound have not been identified.

Endocrine Disrupting Potential: Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's hormonal system. mdpi.commdpi.com They can mimic or block natural hormones, or interfere with their production, transport, and metabolism. mdpi.comresearchgate.net Many pesticides have been identified as potential EDCs. mdpi.comresearchgate.net The assessment of endocrine-disrupting potential involves a range of in vitro and in vivo assays that examine interactions with hormone receptors (e.g., estrogen, androgen, thyroid) and subsequent effects on reproductive and developmental endpoints. nih.gov There is no available data specifically assessing the endocrine-disrupting potential of this compound.

Development of Biomarkers for this compound Exposure and Effect

Biomarkers are measurable indicators of exposure to a chemical and the resulting biological effects. For organophosphate pesticides, the most well-established biomarker is the activity of cholinesterase enzymes. nih.govresearchgate.net

Cholinesterase Activity Monitoring in Exposed Organisms

Monitoring the activity of acetylcholinesterase (AChE) in red blood cells and butyrylcholinesterase (BChE) in plasma is the primary method for assessing exposure and the primary toxic effect of organophosphates like this compound. researchgate.netnih.govnih.gov

Following exposure, a significant depression in cholinesterase activity can confirm that a toxic dose has been received, often before overt clinical signs appear. researchgate.netmdpi.com The degree of inhibition can be correlated with the severity of exposure and the resulting health effects. mdpi.com Blood samples can be taken from exposed individuals or animal populations to measure the level of enzyme inhibition. nih.govinabj.org A decrease in cholinesterase activity below an individual's established baseline is a strong indicator of exposure. nih.gov While this biomarker is well-established for the organophosphate class, specific data on the dose-response relationship between this compound exposure and cholinesterase inhibition in mammals is not detailed in the available literature.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Identification of Novel Biomarkers of Oxidative Stress and DNA Damage

Organophosphate insecticides, the chemical class to which this compound belongs, are known to induce oxidative stress through the overproduction of reactive oxygen species (ROS). This imbalance can lead to cellular damage, and several novel biomarkers are utilized to assess these effects.

Oxidative Stress Biomarkers:

Exposure to organophosphates has been shown to elevate levels of specific biomarkers indicating oxidative damage to lipids, proteins, and DNA. nih.govresearchgate.netbeyondpesticides.org Key biomarkers include:

8-hydroxy-2'-deoxyguanosine (8-OHdG): A widely used marker for oxidative DNA damage. nih.govnih.gov

Malondialdehyde (MDA): An end product of lipid peroxidation, indicating damage to cell membranes.

Protein Carbonyls: Formed by the oxidation of protein side chains, serving as a marker of protein damage.

Advanced Oxidation Protein Products (AOPPs): Markers of oxidant-mediated protein damage.

DNA Damage Biomarkers:

The genotoxic potential of organophosphates is a significant concern, and various biomarkers are employed to detect DNA damage. nih.govmanipal.edu These include:

Micronuclei (MN): Small, extranuclear bodies that indicate chromosomal damage or breakage.

Comet Assay Parameters: Measures of DNA strand breaks, often reported as tail length, tail intensity, and tail moment.

DNA Adducts: Covalent modifications of DNA that can result from exposure to reactive chemicals.

The following table summarizes key biomarkers and their significance in the context of organophosphate exposure.

Biomarker CategorySpecific BiomarkerSignificance
Oxidative Stress 8-hydroxy-2'-deoxyguanosine (8-OHdG)Indicates oxidative damage to DNA. nih.govnih.gov
Malondialdehyde (MDA)A marker of lipid peroxidation and cell membrane damage.
Protein CarbonylsIndicates oxidative damage to proteins.
DNA Damage Micronuclei (MN)A marker of chromosomal damage and instability.
Comet Assay (Tail Moment)Quantifies the extent of DNA strand breaks.

Methodologies for Risk Assessment and Management

Due to the absence of specific risk assessment data for this compound, the methodologies described below are based on the established frameworks for evaluating the risks of organophosphate pesticides in general.

Human Health Risk Assessment Frameworks

Human health risk assessments for pesticides like organophosphates follow a structured framework established by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). epa.govregulations.gov This framework typically involves four key steps:

Hazard Identification: This step involves identifying the potential adverse health effects associated with exposure to the pesticide. For organophosphates, the primary hazard is neurotoxicity due to the inhibition of acetylcholinesterase, but other effects like carcinogenicity and genotoxicity are also considered. canada.ca

Dose-Response Assessment: This step quantifies the relationship between the dose of the pesticide and the incidence of adverse health effects. Toxicological studies on animals are used to determine no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs).

Exposure Assessment: This involves estimating the magnitude, frequency, and duration of human exposure to the pesticide from various sources, including diet, residential use, and occupational settings.

Risk Characterization: In the final step, the information from the previous three steps is integrated to estimate the probability of adverse health effects occurring in exposed populations. This often involves calculating a Margin of Exposure (MOE) or a Risk Quotient (RQ).

A cumulative risk assessment approach is often employed for organophosphates, considering the combined exposure to multiple pesticides that share a common mechanism of toxicity. regulations.govcanada.caepa.gov

Ecological Risk Assessment Approaches for Impacted Ecosystems

Ecological risk assessments for pesticides evaluate the potential adverse effects on non-target organisms and ecosystems. nih.govnih.gov The process is similar to human health risk assessment and includes:

Problem Formulation: This initial stage defines the scope of the assessment, identifying the environmental compartments of concern, the species at risk, and the relevant exposure pathways.

Analysis Phase: This phase involves two key components:

Exposure Characterization: This evaluates the environmental fate and transport of the pesticide to determine the concentrations to which various organisms may be exposed.

Effects Characterization (Ecotoxicity): This assesses the toxicity of the pesticide to a range of terrestrial and aquatic organisms, such as birds, fish, invertebrates, and plants.

Risk Characterization: This step integrates the exposure and effects data to estimate the likelihood of adverse ecological effects. The Risk Quotient (RQ) method is commonly used, where the Estimated Environmental Concentration (EEC) is divided by a toxicological endpoint (e.g., LC50 or NOEC). nih.govresearchgate.netmdpi.com

The following table outlines the general steps in an ecological risk assessment for an organophosphate pesticide.

Assessment StepKey Activities
Problem Formulation Identify ecological receptors and assessment endpoints.
Exposure Characterization Model or measure environmental concentrations in soil, water, and air.
Effects Characterization Determine toxicity values (e.g., LC50, EC50, NOEC) for relevant species.
Risk Characterization Calculate Risk Quotients (RQ = EEC / Toxicity Value) and compare to levels of concern. nih.govresearchgate.netmdpi.com

Comparative Risk Analysis with Current-Use Pesticides

A comparative risk analysis of an obsolete organophosphate like this compound with current-use pesticides would likely highlight significant differences in their toxicological profiles and environmental persistence.

Organophosphates (Represented by this compound):

Toxicity: Generally exhibit high acute toxicity to vertebrates, including humans, primarily through the inhibition of acetylcholinesterase. researchgate.net

Environmental Persistence: While some organophosphates are not highly persistent, they can still pose risks to non-target organisms. mdpi.com

Human Health Concerns: Have been linked to neurodevelopmental effects, particularly in children, and other chronic health issues. earthjustice.org

Current-Use Pesticides (e.g., Neonicotinoids, Pyrethroids):

Neonicotinoids: Exhibit lower acute toxicity to mammals compared to organophosphates but are highly toxic to insects, including beneficial pollinators like bees. They are also generally more persistent in the environment.

Pyrethroids: Have lower mammalian toxicity than organophosphates but are highly toxic to aquatic organisms. They are generally less persistent in the environment than neonicotinoids.

The table below provides a simplified comparative risk profile.

Pesticide ClassPrimary Mode of ActionKey Risk Concerns
Organophosphates Acetylcholinesterase inhibitionHigh acute mammalian toxicity, neurodevelopmental effects. researchgate.netearthjustice.org
Neonicotinoids Nicotinic acetylcholine receptor agonistsHigh toxicity to pollinators, environmental persistence.
Pyrethroids Sodium channel modulatorsHigh toxicity to aquatic organisms.

Prospective Research Directions and Sustainable Alternatives

Bioremediation and Phytoremediation Strategies for Amidithion-Contaminated Sites

While specific research on the bioremediation of this compound is not extensively documented, the principles derived from studies on other organophosphate (OP) pesticides provide a strong foundation for future research and application. Bioremediation and phytoremediation are considered cost-effective and environmentally friendly technologies for cleaning up contaminated soil and water. researchgate.netkoreascience.kr

Microbial degradation is a key process for breaking down organophosphate pesticides in the environment. researchgate.net This approach relies on the metabolic capabilities of microorganisms, such as bacteria and fungi, to transform toxic compounds into less harmful substances. nih.gov

Research has identified numerous microbial strains capable of degrading various organophosphates, which are often used as a source of carbon, nitrogen, or phosphorus. nih.govmdpi.com The primary mechanism for the detoxification of many organophosphates is the enzymatic hydrolysis of their phosphoester bonds by enzymes like phosphotriesterases (PTEs) or organophosphorus hydrolase (OPH). researchgate.netmdpi.com

Several bacterial and fungal genera have demonstrated significant potential for degrading OP compounds, as detailed in the table below.

Interactive Data Table: Microorganisms with Demonstrated Organophosphate Degradation Capability

Microorganism Genus Specific Examples of Degraded Organophosphates Key Degradation Enzymes/Pathways Reference(s)
Pseudomonas Ethion, Chlorpyrifos, Diazinon, Parathion Organophosphorus Hydrolase (OPH) nih.govnih.govnih.gov
Bacillus Diazinon, Chlorpyrifos, Malathion (B1675926) Hydrolysis, Esterases nih.govnih.gov
Agrobacterium Profenofos, Quinalphos Organophosphorus Hydrolase (OpdA) nih.govmdpi.com
Priestia Diazinon, Chlorpyrifos Catalase, Hydrolysis nih.gov
Trichoderma Fenitrothion Hydrolysis researchgate.net
Aspergillus Fenitrothion, Diazinon Hydrolysis researchgate.netmdpi.com

Future research directions for this compound would involve isolating and characterizing indigenous microbial populations from contaminated sites that can utilize it as a substrate. Techniques such as bioaugmentation, which involves introducing specific microbial strains or consortia to a contaminated site, and biostimulation, which involves adding nutrients to enhance the activity of native microbial populations, could be explored to accelerate degradation. hchforum.com Genetic engineering holds further promise for developing microbes with enhanced degradation capabilities for specific organophosphates. koreascience.kr

Phytoremediation is an emerging green technology that uses plants to remove, degrade, or stabilize environmental contaminants. nih.govresearchgate.net This approach is gaining interest due to its low cost and aesthetic benefits. nih.gov For organophosphate pesticides, several plant-based mechanisms are relevant:

Phytodegradation: The breakdown of contaminants within plant tissues through metabolic processes. nih.gov

Rhizodegradation: The breakdown of contaminants in the soil by microbial activity in the plant's root zone (rhizosphere). Plants release exudates that can stimulate the growth and activity of pesticide-degrading microbes. researchgate.netresearchgate.net

Phytoextraction: The uptake of contaminants from the soil and their accumulation in the harvestable parts of the plant. nih.gov

While direct studies on this compound are lacking, research on other organophosphates has shown promising results. For instance, studies have demonstrated that plants like amaranth, kidney beans, lettuce, and watercress can accelerate the degradation of dimethoate (B1670662) and malathion in soil and plant tissues. nih.gov The effectiveness of phytoremediation can be enhanced by using plant growth-promoting microbes that assist in the detoxification process. nih.gov Future research should focus on screening plant species for their tolerance to this compound and their ability to facilitate its degradation, potentially in synergy with soil microorganisms. environmentaljournals.orgorganic-center.org

Development of Safer Pest Management Alternatives to Organophosphates

The phasing out of many organophosphate insecticides, driven by regulatory actions and concerns over human and environmental health, has spurred significant innovation in pest control. researchgate.netresearchgate.net The focus has shifted towards developing alternatives that are more selective, less toxic to non-target organisms, and compatible with sustainable agricultural practices. biologicaltimes.comnih.gov

Biopesticides are pest management agents derived from natural sources such as microbes, plants, and certain minerals. iscientific.orgiikii.com.sg They are generally less toxic than conventional pesticides, affect only the target pest and closely related organisms, and decompose quickly, reducing pollution risks. nih.gov The main categories of biopesticides include:

Microbial Pesticides: These contain microorganisms (e.g., bacteria, fungi, viruses) as the active ingredient. A prominent example is Bacillus thuringiensis (Bt), which produces proteins toxic only to specific insect larvae. nih.gov

Biochemical Pesticides: These are naturally occurring substances that control pests through non-toxic mechanisms, such as insect sex pheromones used for mating disruption. nih.gov

Plant-Incorporated-Protectants (PIPs): These involve inserting genetic material from other species into plants, enabling the plant to produce a substance that is pesticidal.

Biopesticides are a cornerstone of Integrated Pest Management (IPM). biologicaltimes.comiscientific.org IPM is a holistic, ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. nih.govacs.org Pesticides, particularly less toxic and more selective ones, are used only when monitoring indicates they are needed to prevent economic damage, and treatments are designed to minimize risks to human health and the environment. nih.govnih.gov The adoption of IPM strategies is seen as a key step in replacing reliance on broad-spectrum organophosphates. researchgate.netresearchgate.net

A major drawback of organophosphates is their broad-spectrum neurotoxic action, which affects insects, humans, and other non-target animals. researchgate.net Modern insecticide research focuses on discovering and exploiting biochemical and physiological targets that are unique to pests. researchgate.net This approach leads to highly selective and safer pesticides.

Interactive Data Table: Examples of Target-Specific Insecticide Classes

Insecticide Class Mode of Action Key Advantages Reference(s)
Diamides Activates insect ryanodine (B192298) receptors, leading to uncontrolled muscle contraction and paralysis. Highly effective against lepidopteran (caterpillar) pests with low toxicity to mammals, birds, and fish. researchgate.net
Neonicotinoids Binds to nicotinic acetylcholine (B1216132) receptors in the insect central nervous system. Effective against a wide range of sucking insects. (Note: Concerns exist regarding impact on pollinators). cornell.edu
RNA-based Insecticides (RNAi) Uses double-stranded RNA to silence a specific, essential gene in the target pest, causing mortality. Extremely high species-specificity, potentially killing only the target pest while sparing beneficial insects. rdworldonline.com
Pyrethroids Target the voltage-gated sodium channel in nerve cells, but molecular differences can be exploited for selectivity. Research is underway to design new chemicals that target pest sodium channels but spare beneficial insects like bees. mdpi.com
Nanotechnology-based Formulations Encapsulates active ingredients in nanomaterials for controlled, targeted release in response to environmental triggers (e.g., pH, humidity). Improves pesticide utilization, reduces environmental pollution, and can enhance safety. fao.org

These innovations represent a significant departure from the mode of action of organophosphates, offering precise control with a much-improved environmental and safety profile. rdworldonline.commdpi.com

Policy-Oriented Research on Pesticide Regulation and Obsolete Stock Management

Effective policy and regulation are crucial for mitigating the risks associated with hazardous pesticides like organophosphates and preventing the accumulation of obsolete stocks. basel.intworldbank.org Research in this area informs national and international efforts to manage chemical lifecycles, from registration to disposal.

The accumulation of obsolete pesticides is a significant global problem, particularly in developing countries. fao.org It is estimated that hundreds of thousands of tonnes of these hazardous materials are scattered across Africa and the Near East alone. Organophosphates are a major chemical group represented in these stockpiles. fao.org

Key Causes of Obsolete Pesticide Accumulation:

Product Bans: National or international bans on a pesticide can render existing stocks unusable. fao.orgipen.org

Inadequate Storage and Management: Poor storage conditions can lead to product deterioration and container leakage. basel.intipen.org

Over-supply or Donations: Unsuitable or excessive donations of pesticides from aid agencies can lead to unused stocks. basel.int

Lack of Suitable Application Equipment: The product may be available, but the means to apply it safely and effectively are not. basel.int

International bodies like the Food and Agriculture Organization of the United Nations (FAO) and the World Bank are actively involved in programs to address this issue. fao.org The strategy involves a multi-pronged approach:

Inventory Development: Creating detailed inventories to assess the types, quantities, and risks of existing stockpiles. worldbank.orgipen.org

Safeguarding: Repackaging and securing leaking and deteriorating containers in safe, interim storage facilities to prevent immediate environmental contamination. fao.org

Environmentally Sound Disposal: Shipping the obsolete pesticides to specialized hazardous waste incineration facilities for destruction, as most developing countries lack the capacity for safe disposal. basel.int

International conventions such as the Basel Convention (on the control of transboundary movements of hazardous wastes), the Rotterdam Convention (on prior informed consent for hazardous chemicals), and the Stockholm Convention (on persistent organic pollutants) provide the international legal framework for managing these hazardous materials. worldbank.orgfao.org Policy research continues to focus on improving these frameworks, ensuring enforcement, and building capacity in developing nations to manage pesticides throughout their lifecycle. fao.org

Evaluating the Effectiveness of Pesticide Restriction Policies

The restriction and prohibition of pesticides like this compound, which is not approved for use in Great Britain or the European Union, are fundamental regulatory actions to protect environmental and human health. herts.ac.uk However, the implementation of such policies is only the first step. A critical area for prospective research is the systematic evaluation of the effectiveness of these restrictions. This involves monitoring environmental compartments (soil, water, biota) to confirm the decline of this compound residues over time and assessing the recovery of affected ecosystems.

Such evaluation programs would need to address several key questions:

What is the rate of dissipation of legacy this compound from various environmental matrices post-restriction?

Are there measurable improvements in biodiversity or the health of non-target organisms in areas where this compound was previously used?

Have the restrictions led to the use of other, potentially equally harmful, pesticides, or have they encouraged a shift towards more sustainable pest management practices?

The U.S. Environmental Protection Agency (EPA) outlines numerous science policies and guidance for pesticide registration, which can serve as a framework for evaluating the outcomes of deregistration and restriction. epa.gov By conducting post-restriction surveillance and ecological monitoring, regulatory bodies can validate the efficacy of their policies and adapt future strategies for other obsolete pesticides.

Strategies for Environmentally Sound Disposal of Obsolete Pesticides

The accumulation of obsolete pesticide stocks, including organophosphates like this compound, presents a significant and ongoing threat to public health and the environment, particularly in developing countries. fao.org Contamination of soil and water resources is a widespread problem, as many nations lack the necessary facilities and funds for safe disposal. fao.org Environmentally sound disposal is therefore a crucial area of research and implementation.

Several strategies have been developed and demonstrated to be effective:

High-Temperature Incineration: This is currently the most widely used and accepted technology for destroying the majority of obsolete pesticides. fao.org The process must be conducted in dedicated facilities that are licensed, monitored by competent authorities, and have a proven record of operating to recognized international standards. fao.org While effective, incineration can create toxic emissions and hazardous ash, which also require careful management. fao.org

Cement Kiln Co-processing: A more affordable and sustainable option, especially in developing nations, is the use of high-temperature cement kilns. researchgate.net This method has been shown to destroy hazardous chemicals irreversibly and without the formation of new persistent organic pollutants (POPs) like dioxins. researchgate.net Research has demonstrated high destruction efficiencies for other insecticides using this method. researchgate.net

Household Hazardous Waste (HHW) Programs: For smaller quantities held by homeowners, community-based collection programs are a vital strategy. epa.govmaine.gov These programs provide a free and responsible way for citizens to dispose of old or unusable pesticides, which are then consolidated and sent to specialized disposal facilities. maine.gov

The Food and Agriculture Organization of the United Nations (FAO) has been actively involved in projects to prevent and dispose of obsolete pesticide stocks, successfully clearing all such pesticides from countries like Zambia and the Seychelles through internationally coordinated efforts. fao.org

Below is a comparison of primary disposal technologies for obsolete pesticides.

Disposal TechnologyDescriptionAdvantagesDisadvantagesDestruction Efficiency
High-Temperature Incineration Controlled combustion at very high temperatures (typically >1,200°C) in a dedicated hazardous waste incinerator.Proven and effective for a wide range of organic compounds. fao.orgHigh cost; potential for toxic emissions (e.g., dioxins) and hazardous ash that requires landfilling. fao.orgTypically >99.99%
Cement Kiln Co-processing Introduction of pesticide waste into a cement kiln, where extremely high temperatures (up to 1,450°C) and long residence times destroy the compounds. researchgate.netMore affordable and widely available globally than dedicated incinerators; waste is used as a fuel source. researchgate.netRequires careful monitoring and control to ensure complete destruction and prevent harmful emissions.>99.9999% (demonstrated for Fenobucarb and Fipronil) researchgate.net

It is critical to avoid improper disposal methods such as pouring pesticides down drains or reusing empty containers, as this can lead to severe water contamination and health risks. epa.gov

Interdisciplinary Approaches to Understand Long-term Environmental and Health Legacy of this compound

Given that this compound is an obsolete organophosphate insecticide with limited available data on its environmental persistence and long-term effects, a comprehensive understanding of its legacy requires a multifaceted, interdisciplinary approach. herts.ac.uk The potential for chronic toxicity and ecosystem disruption necessitates collaboration across several scientific fields. mdpi.comnih.gov

An effective research framework would integrate the following disciplines:

Environmental Chemistry and Fate Analysis: This field is essential for tracking the movement and transformation of this compound in the environment. epa.govwhiterose.ac.uk Research should focus on identifying its primary degradation pathways and characterizing its transformation products, as these degradates can sometimes be as or more toxic than the parent compound. epa.govwhiterose.ac.uk Understanding factors like soil sorption, hydrophobicity, and potential for bioaccumulation is fundamental to predicting its long-term environmental behavior. whiterose.ac.uk

Ecotoxicology: This discipline assesses the impact of this compound and its degradates on non-target organisms and ecosystem health. researchgate.net Chronic exposure studies using model organisms from different trophic levels (e.g., aquatic invertebrates, fish, birds) are needed. mdpi.comresearchgate.net Such studies can reveal sublethal effects on growth, reproduction, and behavior that may have long-lasting consequences for populations and ecological stability. researchgate.net The use of integrated biomarker responses can provide a holistic view of toxicant-induced stress in organisms. mdpi.com

Human Health Sciences and Toxicology: Since this compound is an organophosphate, a class of chemicals known for its potential neurotoxicity, research into its long-term human health effects is paramount. nih.gov This involves in-vivo studies with model organisms to investigate potential genotoxicity, carcinogenicity, and developmental or reproductive toxicity. cmdm.twnih.gov Epidemiological studies in populations previously exposed through occupational or residential proximity could provide valuable, though challenging to acquire, data on chronic health outcomes.

The table below outlines a potential interdisciplinary research framework for assessing the legacy of this compound.

DisciplineKey Research QuestionsMethodologies & Approaches
Environmental Chemistry What are the major transformation products of this compound in soil and water? whiterose.ac.uk How persistent is this compound and its degradates in the environment? Laboratory degradation studies (e.g., aerobic soil metabolism); field monitoring of residue levels; advanced analytical techniques (e.g., LC-MS). epa.govnih.gov
Ecotoxicology What are the chronic effects of low-level this compound exposure on aquatic and terrestrial ecosystems? mdpi.com Does this compound bioaccumulate in food webs? Long-term toxicity tests on model species (e.g., Daphnia magna, zebrafish); biomarker analysis (e.g., cholinesterase inhibition); ecosystem-level monitoring. nih.govresearchgate.net
Human Toxicology Does chronic exposure to this compound pose a genotoxic or carcinogenic risk? cmdm.twnih.gov What are the potential neurodevelopmental effects from past exposures? nih.govIn-vivo animal studies to assess long-term health effects; development of physiologically based pharmacokinetic (PBPK) models; retrospective epidemiological analysis. mdpi.com

By integrating findings from these diverse fields, a comprehensive risk assessment of this compound's legacy can be constructed, informing remediation efforts and policies for managing other obsolete pesticides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amidithion
Reactant of Route 2
Reactant of Route 2
Amidithion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.